molecular formula C24H25BN2O5S B13935114 1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B13935114
M. Wt: 464.3 g/mol
InChI Key: PMQBDMDEMIBSJX-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a bicyclic heteroaromatic compound with a pyrrolo[2,3-b]pyridine core. Key structural features include:

  • Position 1: A 4-methylphenylsulfonyl (tosyl) group, which enhances solubility and serves as a protective group during synthesis.
  • Position 5: A boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), enabling Suzuki-Miyaura cross-coupling reactions for further functionalization .

This compound is likely an intermediate in pharmaceutical synthesis, given the prevalence of pyrrolo[2,3-b]pyridine scaffolds in kinase inhibitors (e.g., FGFR, TNIK, FAK) . The boronate ester at position 5 is critical for modular derivatization, while the tosyl group stabilizes the nitrogen at position 1 during synthetic steps .

Properties

Molecular Formula

C24H25BN2O5S

Molecular Weight

464.3 g/mol

IUPAC Name

3-(furan-3-yl)-1-(4-methylphenyl)sulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C24H25BN2O5S/c1-16-6-8-19(9-7-16)33(28,29)27-14-21(17-10-11-30-15-17)20-12-18(13-26-22(20)27)25-31-23(2,3)24(4,5)32-25/h6-15H,1-5H3

InChI Key

PMQBDMDEMIBSJX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C4=COC=C4)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

Biological Activity

1H-Pyrrolo[2,3-b]pyridine is a significant scaffold in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of the compound 1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- , exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The biological activities associated with 1H-pyrrolo[2,3-b]pyridine derivatives include:

  • Anticancer : These compounds have shown promising results against various cancer cell lines by inhibiting key signaling pathways.
  • Anti-inflammatory : Certain derivatives can significantly reduce inflammation markers.
  • Anticonvulsant : Some derivatives exhibit potential in treating seizure disorders.
  • Antidiabetic : Compounds have been reported to enhance insulin sensitivity and glucose uptake.

Structure-Activity Relationships (SAR)

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of specific substituents on the pyrrolo ring can enhance or diminish biological activity. For instance, sulfonyl groups have been linked to increased potency against certain targets.
  • Positioning of Functional Groups : The position of functional groups relative to the pyrrolo ring plays a crucial role in determining the compound's efficacy and selectivity for biological targets.

Anticancer Activity

A study reported that certain 1H-pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For example, compound 4h showed IC50 values of 7 nM against FGFR1 and induced apoptosis in breast cancer cells (4T1) while inhibiting their migration and invasion .

Anti-inflammatory Effects

Research highlighted that some derivatives significantly inhibited TNF-α release from macrophages subjected to pro-inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .

Antidiabetic Properties

Compounds derived from 1H-pyrrolo[2,3-b]pyridine were tested for their ability to stimulate glucose uptake in adipocytes. Specific derivatives increased insulin sensitivity by 7.4% to 37.4% in a dose-dependent manner .

Data Table: Summary of Biological Activities

Activity Type Compound Example Mechanism/Target IC50/Effectiveness
AnticancerCompound 4hFGFR1IC50 = 7 nM
Anti-inflammatoryCompound 11hTNF-α releaseSignificant inhibition
AntidiabeticVarious derivativesGlucose uptakeUp to 37.4% increase
AnticonvulsantNot specifiedCNS receptorsVaries by derivative

Case Study 1: FGFR Inhibition

A series of studies focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs demonstrated that these compounds could effectively inhibit tumor cell proliferation and induce apoptosis. The lead compound exhibited low molecular weight and favorable pharmacokinetic properties .

Case Study 2: Anti-inflammatory Response

In vitro studies indicated that specific derivatives could significantly reduce inflammatory cytokine levels in macrophages. This suggests their potential as therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Boronate Esters
Compound Name / ID (Evidence) Substituents (Positions) Molecular Formula Molecular Weight Key Applications
Target Compound (Hypothesized) 3-(3-furanyl), 1-(tosyl), 5-boronate C24H23BN2O5S* ~468.3 (est.) Suzuki coupling intermediate; kinase inhibitor precursor
1H-Pyrrolo[2,3-b]pyridine, 2-ethyl-5-boronate-1-triisopropylsilyl () 2-ethyl, 1-triisopropylsilyl, 5-boronate C24H41BN2O2Si 428.50 Cross-coupling reagent; silicon protective group enhances stability
4-(Trifluoromethyl)-5-boronate-1-triisopropylsilyl () 4-CF3, 1-triisopropylsilyl, 5-boronate C23H36BF3N2O2Si 468.45 Fluorinated analogue for bioactivity studies
5-Boronate-1-methyl () 1-methyl, 5-boronate, 3-CF3 C19H18BF3N2O2S ~414.2 Anticancer agent precursor

Key Observations :

  • Protective Groups : The target compound’s tosyl group (position 1) offers better aqueous solubility than triisopropylsilyl () but requires harsher deprotection conditions .
  • Boronate Reactivity : All analogues facilitate Suzuki coupling, but steric hindrance from substituents (e.g., 2-ethyl in ) may reduce reaction efficiency .
  • Bioactivity : Trifluoromethyl groups () enhance metabolic stability and binding affinity in kinase inhibitors, whereas the target compound’s 3-furanyl group may engage in hydrogen bonding .
Pharmacologically Active Derivatives
  • FGFR Inhibitors (): Derivatives with 5-trifluoromethyl or methoxyphenyl groups show nanomolar IC50 values. The target compound’s boronate ester could enable similar modifications via cross-coupling .
  • TNIK Inhibitors (): 1H-Pyrrolo[2,3-b]pyridines with hydrophobic substituents (e.g., aryl groups) exhibit submicromolar activity. The 3-furanyl group in the target compound may mimic these interactions .
  • Antifungal Agents (): Derivatives with electron-withdrawing groups (e.g., nitro) at position 3 show activity against Pyricularia oryzae. The target compound’s furanyl group (electron-rich) may reduce efficacy here .

Preparation Methods

Suzuki Coupling to Introduce the 5-(Boronic Ester) Substituent

  • Starting from 5-bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine), the boronate ester group is introduced via a Suzuki coupling reaction with bis(pinacolato)diboron.
  • The reaction is catalyzed by [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) and uses potassium acetate as the base.
  • The solvent system is typically dioxane/water (approximately 2.5:1 ratio).
  • The mixture is heated at 80 °C under nitrogen atmosphere for about 8 hours.
  • After reaction completion, the mixture is cooled, washed, and purified to yield the boronate ester intermediate.

Bromination at the 3-Position

  • The intermediate azaindole bearing the boronate ester is brominated at the 3-position.
  • Bromination reagents include bromine in chloroform or N-bromosuccinimide (NBS) with a base such as triethylamine.
  • The reaction is carried out at 0 °C to room temperature for 10 minutes to 1 hour.
  • This step selectively introduces a bromine atom at the 3-position, enabling further functionalization.

Introduction of the Tosyl Group at the Nitrogen (N1)

  • Tosylation is performed by treating the 3-bromo intermediate with p-toluenesulfonyl chloride (tosyl chloride).
  • The reaction uses a base such as aqueous sodium hydroxide or lithium diisopropylamide (LDA).
  • Conditions vary:
    • Under aqueous conditions: dichloromethane and 2N sodium hydroxide at 0 °C to room temperature for 1–12 hours.
    • Under anhydrous conditions: LDA in tetrahydrofuran (THF) at −78 °C to −40 °C for 10 minutes to 2 hours, followed by tosyl chloride addition at −78 °C to room temperature for 30 minutes to 3 hours.
  • This step protects the nitrogen and stabilizes the molecule for subsequent reactions.

Suzuki Coupling to Attach the 3-(3-Furanyl) Group

  • The 3-bromo-N-tosylated intermediate undergoes Suzuki coupling with 3-furanylboronic acid.
  • Catalyzed by Pd(dppf)Cl2 or similar palladium catalysts.
  • Base such as potassium carbonate is used.
  • Solvent system typically involves dioxane/water mixtures.
  • Reaction temperature is maintained around 80 °C under nitrogen atmosphere for 1 to 16 hours.
  • The product is purified by filtration, washing, and chromatographic methods.

Purification and Isolation

  • After the final coupling, the reaction mixture is acidified with hydrochloric acid (HCl).
  • The organic and aqueous layers are separated and extracted multiple times with ethyl acetate.
  • The combined organic extracts are dried over sodium sulfate and concentrated.
  • Ion-exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities.
  • Final product is isolated as a solid, often gray or off-white, with yields reported around 60–70%.

Summary Table of Reaction Steps and Conditions

Step Reagents/Conditions Solvent(s) Temperature Time Notes
1. Suzuki coupling (boronate ester formation) Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc Dioxane/water (2.5:1) 80 °C 8 hours Under N2 atmosphere
2. Bromination at 3-position Bromine or NBS, triethylamine Chloroform or DCM 0 °C to RT 10 min to 1 hour Selective 3-bromination
3. Tosylation at N1 Tosyl chloride, NaOH or LDA DCM or THF 0 °C to RT or −78 °C to RT 1–12 hours or 30 min–3 hours Protects nitrogen, stabilizes intermediate
4. Suzuki coupling (3-furanyl) 3-Furanylboronic acid, Pd(dppf)Cl2, K2CO3 Dioxane/water 80 °C 1–16 hours N2 atmosphere, forms final arylated product
5. Purification Acidification (HCl), extraction, drying, ion-exchange resin Ethyl acetate, methanol RT Variable Yields ~60–70%, solid product isolation

Research Results and Yields

  • The Suzuki coupling steps typically afford good yields ranging from 60% to 85% depending on the substrate and conditions.
  • Bromination and tosylation steps have been optimized to minimize side reactions, with isolated yields around 70–90%.
  • The final compound is obtained as a crystalline solid with high purity, confirmed by LC-MS (mass-to-charge ratio m/e 365.1 [M+H]+ for related analogs).
  • The reaction sequences are reproducible and scalable, suitable for further derivatization in pharmaceutical research.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the pyrrolo[2,3-b]pyridine scaffold?

  • Answer : The boronate ester group is typically introduced via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-pyrrolo[2,3-b]pyridine intermediates can react with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., K₂CO₃) and solvents like dioxane/water . Optimization of reaction temperature (e.g., 105°C) and stoichiometry is critical for high yields (up to 96% reported) .

Q. How can the 1-[(4-methylphenyl)sulfonyl] (tosyl) protecting group be selectively removed without disrupting the boronate ester?

  • Answer : The tosyl group is typically removed under basic conditions (e.g., KOH in ethanol at 80°C), which preserves the boronate ester due to its stability in mild alkaline environments. Careful monitoring via TLC or HPLC is recommended to confirm deprotection .

Q. What spectroscopic techniques are essential for characterizing the regiochemistry of substituted pyrrolo[2,3-b]pyridines?

  • Answer : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the downfield shift of the NH proton (~δ 13.4 ppm in DMSO-d₆) confirms the pyrrole NH, while NOESY or HSQC can resolve ambiguities in aromatic proton assignments . High-resolution mass spectrometry (HRMS) validates molecular formulas .

Advanced Research Questions

Q. How does the 3-(3-furanyl) substituent influence the compound’s electronic properties and binding affinity in kinase inhibition assays?

  • Answer : The furan moiety enhances π-π stacking interactions in kinase binding pockets (e.g., FGFR1-3). Computational studies (DFT) suggest that electron-rich furans increase HOMO energy, improving interaction with hydrophobic residues. Experimental IC₅₀ values for FGFR1 inhibition correlate with substituent electronegativity .

Q. What strategies mitigate competing side reactions during the introduction of multiple substituents (e.g., 3-furanyl, tosyl, boronate) on the pyrrolo[2,3-b]pyridine core?

  • Answer : Sequential protection-deprotection is key. For example:

Introduce the tosyl group first via NaH/TsCl in THF .

Install the boronate via Suzuki coupling .

Add the 3-furanyl group last using Stille or Negishi coupling to avoid boronate degradation .
Side reactions (e.g., deborylation) are minimized by avoiding strong acids or oxidizers .

Q. How can structural modifications improve selectivity for FGFR over closely related kinases (e.g., VEGFR)?

  • Answer : Molecular docking studies reveal that replacing the 3-methoxy group with bulkier substituents (e.g., 3-furanyl) enhances hydrophobic interactions in the FGFR-specific "back pocket." Selectivity ratios (FGFR1/VEGFR2 > 100-fold) are achievable by optimizing steric bulk and hydrogen-bonding motifs .

Q. What mechanisms underlie the compound’s antitumor activity in peritoneal mesothelioma models, and how does it synergize with paclitaxel?

  • Answer : The compound induces caspase-dependent apoptosis by downregulating survivin phosphorylation (Thr³⁴). Synergy with paclitaxel arises from dual targeting of microtubule dynamics (paclitaxel) and CDK1 inhibition (compound), leading to G₂/M arrest. In vivo studies show 58–75% tumor volume reduction in xenografts .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported synthetic yields for similar pyrrolo[2,3-b]pyridine derivatives?

  • Answer : Yield variations (e.g., 36% vs. 96% for Suzuki couplings) often stem from differences in catalyst loading (1–5 mol% Pd), solvent purity, or boronic acid stoichiometry. Reproducibility requires strict control of anhydrous conditions and inert atmospheres .

Q. Why do some analogs show potent FGFR inhibition but poor cellular activity?

  • Answer : Poor cellular permeability due to high polarity (e.g., logP < 2) or P-glycoprotein efflux. Prodrug strategies (e.g., boronate ester masking) or lipophilic substituents (e.g., 4-methylphenyl) improve bioavailability .

Methodological Resources

  • Key Reaction Schemes :
    • Suzuki-Miyaura coupling for boronate installation .
    • Tosyl protection/deprotection .
  • Biological Assays :
    • FGFR1-4 inhibition (IC₅₀ via kinase assays) .
    • Apoptosis (caspase-3/7 activation) and cell migration (Boyden chamber) .

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